molecular formula C11H14N4O3S B12755375 Carbocyclic-2',3'-hydroxy-xylo-6-mercaptopurine CAS No. 118333-19-0

Carbocyclic-2',3'-hydroxy-xylo-6-mercaptopurine

Cat. No.: B12755375
CAS No.: 118333-19-0
M. Wt: 282.32 g/mol
InChI Key: CSPPGTBBWFVGTB-YGBUUZGLSA-N
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Description

C-2’,3’-OH-xylo-ara-6-SH-purinen is a complex organic compound with the molecular formula C11H15N5O2 It is known for its unique structure, which includes a purine base attached to a cyclopentane ring with hydroxyl and thiol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-2’,3’-OH-xylo-ara-6-SH-purinen typically involves multiple steps, starting with the preparation of the purine base. The purine base is then modified to introduce the hydroxyl and thiol groups. Common reagents used in these reactions include acetic acid, formic acid, and xylonic acid . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired modifications are achieved.

Industrial Production Methods

Industrial production of C-2’,3’-OH-xylo-ara-6-SH-purinen may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

C-2’,3’-OH-xylo-ara-6-SH-purinen undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to modify the purine base.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield a variety of ethers and esters.

Scientific Research Applications

C-2’,3’-OH-xylo-ara-6-SH-purinen has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of C-2’,3’-OH-xylo-ara-6-SH-purinen involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction is mediated by the hydroxyl and thiol groups, which can form hydrogen bonds and disulfide bridges with target molecules .

Comparison with Similar Compounds

C-2’,3’-OH-xylo-ara-6-SH-purinen can be compared with other similar compounds, such as:

    Carbocyclic-2’,3’-hydroxy-xylo-6-mercaptopurine: Similar in structure but with different functional groups.

    6H-Purine-6-thione: Shares the purine base but lacks the cyclopentane ring.

    Cyclopentanemethanol derivatives: Similar ring structure but different substituents

Properties

CAS No.

118333-19-0

Molecular Formula

C11H14N4O3S

Molecular Weight

282.32 g/mol

IUPAC Name

9-[(1R,2S,3S,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione

InChI

InChI=1S/C11H14N4O3S/c16-2-5-1-6(9(18)8(5)17)15-4-14-7-10(15)12-3-13-11(7)19/h3-6,8-9,16-18H,1-2H2,(H,12,13,19)/t5-,6-,8+,9+/m1/s1

InChI Key

CSPPGTBBWFVGTB-YGBUUZGLSA-N

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H]1N2C=NC3=C2NC=NC3=S)O)O)CO

Canonical SMILES

C1C(C(C(C1N2C=NC3=C2NC=NC3=S)O)O)CO

Origin of Product

United States

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